![molecular formula C16H17NO3S2 B14599090 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene CAS No. 61166-99-2](/img/structure/B14599090.png)
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene is an organic compound with the molecular formula C16H17NO3S2 This compound contains a benzene ring substituted with a methylsulfanyl group, a phenoxy group, a nitro group, and a propylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene typically involves multiple steps, including electrophilic aromatic substitution reactions. The process may start with the nitration of a benzene derivative, followed by the introduction of methylsulfanyl and propylsulfanyl groups through substitution reactions. The phenoxy group can be introduced via nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the available resources .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used
Applications De Recherche Scientifique
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and the pathways involved in its chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[4-(Methylsulfanyl)phenoxy]benzene-1-sulfonyl fluoride
- 1-(Methylsulfanyl)-4-{[4-(Methylsulfanyl)phenyl]sulfanyl}benzene
- 4-Methoxy-2-methyl-1-methylsulfanyl-benzene
Uniqueness
4-[4-(Methylsulfanyl)phenoxy]-1-nitro-2-(propylsulfanyl)benzene is unique due to the combination of its substituents, which impart distinct chemical properties and reactivity. The presence of both methylsulfanyl and propylsulfanyl groups, along with a nitro group, makes it a versatile compound for various chemical transformations and applications .
Propriétés
Numéro CAS |
61166-99-2 |
|---|---|
Formule moléculaire |
C16H17NO3S2 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-(4-methylsulfanylphenoxy)-1-nitro-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17NO3S2/c1-3-10-22-16-11-13(6-9-15(16)17(18)19)20-12-4-7-14(21-2)8-5-12/h4-9,11H,3,10H2,1-2H3 |
Clé InChI |
QVBFYVVXHXTXEH-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)SC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


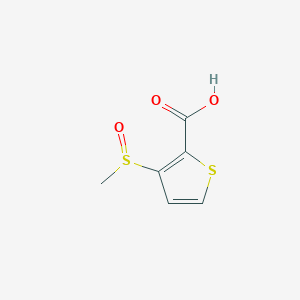
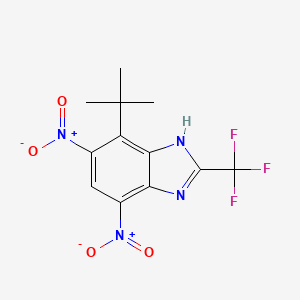
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)
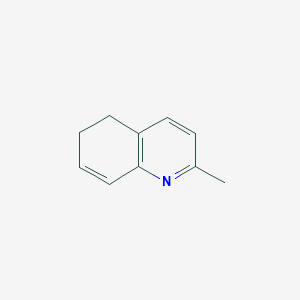
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)
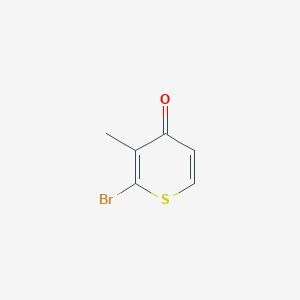

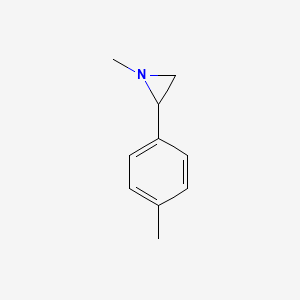
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)
![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)
![Cyclohexanecarboxamide, 2-[(3-methylphenyl)imino]-N-phenyl-](/img/structure/B14599061.png)

![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
![2-[(Benzenesulfonyl)methyl]cyclohexan-1-ol](/img/structure/B14599077.png)
